molecular formula C12H14ClNO3 B13511263 Tert-butyl (3-chloro-4-formylphenyl)carbamate

Tert-butyl (3-chloro-4-formylphenyl)carbamate

Cat. No.: B13511263
M. Wt: 255.70 g/mol
InChI Key: RVYNMSJUXKSFCO-UHFFFAOYSA-N
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Description

Tert-butyl (3-chloro-4-formylphenyl)carbamate is an organic compound with the molecular formula C12H15ClNO3 It is a derivative of carbamate, featuring a tert-butyl group, a chloro substituent, and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-chloro-4-formylphenyl)carbamate typically involves the reaction of 3-chloro-4-formylphenyl isocyanate with tert-butyl alcohol. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-chloro-4-formylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-chloro-4-carboxyphenylcarbamate.

    Reduction: 3-chloro-4-hydroxymethylphenylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3-chloro-4-formylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3-chloro-4-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The chloro substituent may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Similar structure but with a trifluoromethyl group instead of a formyl group.

    Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a chloro group.

Uniqueness

Tert-butyl (3-chloro-4-formylphenyl)carbamate is unique due to the presence of both a chloro and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

tert-butyl N-(3-chloro-4-formylphenyl)carbamate

InChI

InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-9-5-4-8(7-15)10(13)6-9/h4-7H,1-3H3,(H,14,16)

InChI Key

RVYNMSJUXKSFCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)Cl

Origin of Product

United States

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